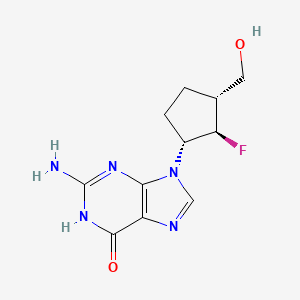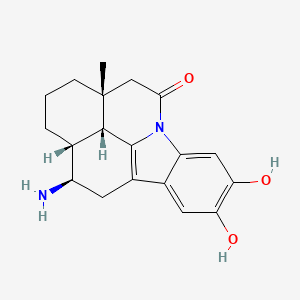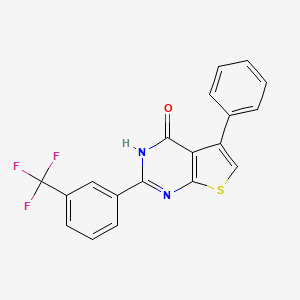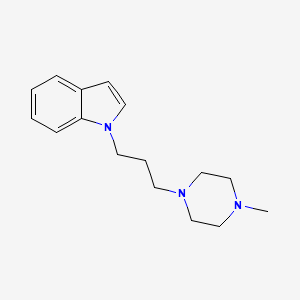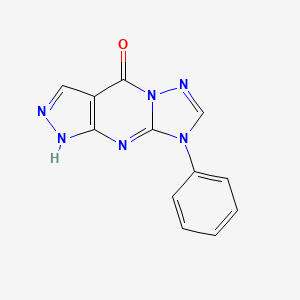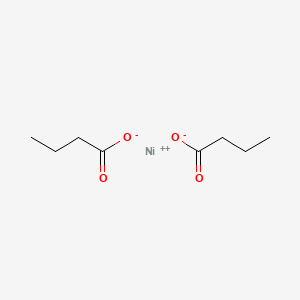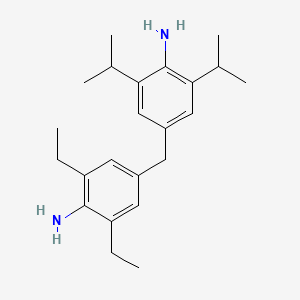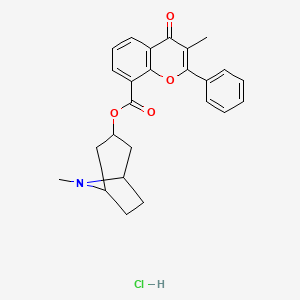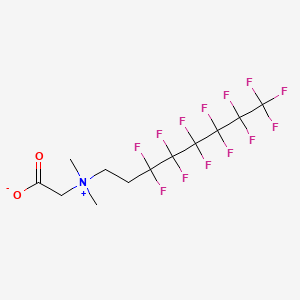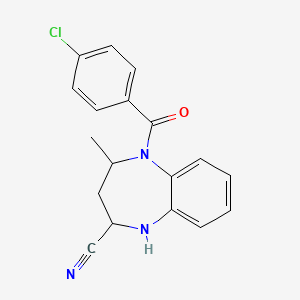
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- typically involves multiple steps. One common method starts with the acylation of phenothiazine. Phenothiazine is first synthesized from diphenylamine through classical condensation with sulfur and iodine . The resulting phenothiazine is then acylated using acyl chlorides in toluene to form 10-acylphenothiazine . Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide yields 2,10-diacylphenothiazine . Deacylation of this intermediate compound produces the desired 2-acetylphenothiazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted phenothiazine derivatives with various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate immune responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-10H-phenothiazine-10-propanenitrile
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
89516-32-5 |
|---|---|
Molekularformel |
C23H18Cl2N2O2S |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-14(28)15-7-9-22-20(10-15)27(19-4-2-3-5-21(19)30-22)23(29)13-26-12-16-6-8-17(24)11-18(16)25/h2-11,26H,12-13H2,1H3 |
InChI-Schlüssel |
LNABEMVFKGRFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


